molecular formula C9H15NO3 B2926103 Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate CAS No. 17448-49-6

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate

Cat. No.: B2926103
CAS No.: 17448-49-6
M. Wt: 185.223
InChI Key: LATYIKMVHDGSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate (CAS 17448-49-6) is a high-purity chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by an oxime functional group attached to a cyclohexyl ring, which is further connected to an acetate ester moiety. Its structure, specified by the IUPAC name methyl 2-[(2E)-2-hydroxyiminocyclohexyl]acetate, includes defined stereochemistry, making it a valuable chiral building block in synthetic organic chemistry . The compound features a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4, with a topological polar surface area of 58.9 Ų . These properties influence its solubility and reactivity, making it a versatile intermediate for researchers. This chemical serves as a key synthetic precursor in pharmaceutical research. It has been identified as an intermediate in the development of novel pyridazine derivatives, which are being investigated for their Melanin-Concentrating Hormone (MCH) antagonistic activity . This mechanism is relevant for research into potential therapeutic agents for metabolic and central nervous system disorders. The product is offered with a guaranteed purity of ≥95% and is supplied with an available Certificate of Analysis (COA) to ensure quality and batch-to-batch consistency for research reproducibility . It is intended for use in laboratory research and development as a pharmaceutical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-[(2E)-2-hydroxyiminocyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(11)6-7-4-2-3-5-8(7)10-12/h7,12H,2-6H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATYIKMVHDGSFR-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC\1CCCC/C1=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate typically involves the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. This intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The hydroxyimino group in the target compound contrasts with other common substituents in analogous structures:

  • Oxo (keto) derivatives: Methyl 2-(4-oxocyclohexyl)acetate (CAS: 66405-41-2) features a ketone group, which lacks the hydrogen-bonding capability of the hydroxyimino group. Methyl (2-oxocyclohexyl)acetate (CAS: 13672-64-5) similarly shows lower acidity (pKa ~20 for ketones vs. ~10 for oximes) .
  • Hydroxy derivatives :

    • Methyl 2-cyclohexyl-2-hydroxyacetate (CAS: 99183-16-1) contains a hydroxyl group, enabling stronger hydrogen bonding but lacking the imine’s nucleophilic reactivity .
  • Methoxyimino derivatives: Compounds like 490-M24 (methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate) from have methoxyimino (N-OCH₃) groups, which are more electron-withdrawing and less acidic than hydroxyimino groups, altering metabolic stability .
Table 1: Key Structural and Physical Properties
Compound Name Substituent Molecular Weight (g/mol) Key Reactivity Features
Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate* Hydroxyimino (N-OH) ~185 (estimated) Tautomerism, metal coordination, acidity
Methyl 2-(4-oxocyclohexyl)acetate Oxo (C=O) 170.21 Ketone reactivity (e.g., nucleophilic addition)
Methyl 2-cyclohexyl-2-hydroxyacetate Hydroxy (OH) 172.22 Hydrogen bonding, ester hydrolysis
490-M24 () Methoxyimino (N-OCH₃) Not provided Enhanced metabolic stability

*Estimated based on structural analogs.

Spectroscopic and Physicochemical Properties

  • NMR Data: Methyl 2-(2-hydroxy-3-(octylsulfonamido)cyclohexyl)acetate (compound 28, ) shows δH ~3.6 ppm for the acetate methyl group, while hydroxyimino protons typically resonate at δH ~8–10 ppm in oximes . Ketone derivatives (e.g., compound 22 in ) exhibit carbonyl 13C shifts at ~210 ppm, compared to ~150 ppm for C=N in hydroxyimino groups .
  • Solubility and Stability: Hydroxyimino groups increase polarity and water solubility compared to methoxyimino or oxo analogs. However, oximes are prone to hydrolysis under acidic conditions, unlike stable ketones .

Biological Activity

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate (CAS No. 17448-49-6) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of 171.23 g/mol. Its structure comprises a cyclohexyl group linked to a hydroxyimino functional group, which is further attached to an acetate moiety. This specific arrangement suggests potential reactivity that may lead to various biological interactions.

Property Value
Molecular FormulaC₉H₁₅NO₃
Molecular Weight171.23 g/mol
Functional GroupsHydroxyimino, Acetate
CAS Number17448-49-6

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Combining cyclohexanone with hydroxylamine followed by esterification with methyl acetate.
  • Reduction Reactions : Reducing corresponding oxime derivatives.

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits various pharmacological properties, including:

  • Antioxidant Activity : The hydroxyimino group may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Structural analogs have shown potential in inhibiting specific enzymes, suggesting that this compound may interact similarly with biological targets.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Initial findings suggest that it may modulate receptor activity or enzyme function, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insights into its unique biological properties.

Compound Name Molecular Formula Unique Features
Methyl 2-(hydroxycyclohexyl)acetateC₉H₁₆O₃Lacks the imino group; potentially less reactive
Ethyl 2-(hydroxyimino)cyclohexyl acetateC₉H₁₅NO₃Ethyl group instead of methyl; similar reactivity
Methyl 2-(hydroxymethyl)cyclohexane-1-carboxylateC₉H₁₈O₄Contains a carboxylic acid functionality; different properties
Hydroxymethyl cyclohexane oximeC₇H₁₃NOSimpler structure; lacks acetate functionality

This table highlights how the unique combination of functional groups in this compound may confer distinct chemical reactivity and biological effects compared to its analogs.

Case Studies and Research Findings

Recent research has focused on the biological implications of compounds featuring hydroxyimino groups. For instance, studies have shown that derivatives with similar structures can act as effective enzyme inhibitors or modulators of receptor activity.

One study demonstrated that compounds with hydroxyimino functionalities exhibit significant inhibition against certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders or diseases involving oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with cyclohexanone derivatives. A common approach includes:

Cyclohexyl Intermediate Formation : Cyclohexanone is functionalized via hydroxylation and subsequent imine formation to introduce the hydroxyimino group.

Acetate Esterification : The intermediate undergoes esterification with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF).
Key intermediates and reaction conditions are analogous to those described for structurally related cyclohexyl acetates, such as Methyl 2-(3-azido-2-hydroxycyclohexyl)acetate, where azide or sulfonamide groups are introduced via nucleophilic substitution .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry and functional groups. For example, the hydroxyimino group (C=N-OH) shows characteristic shifts at δ 8–10 ppm (1H) and δ 150–160 ppm (13C). Adjacent cyclohexyl protons exhibit splitting patterns indicative of chair conformations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₅NO₃).
  • IR Spectroscopy : Confirms the presence of ester (C=O, ~1700 cm⁻¹) and hydroxyimino (N–O, ~950 cm⁻¹) groups.

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • GHS Classification : While specific data for this compound is limited, structurally similar esters (e.g., Methyl 2-hydroxyacetate) are classified as flammable liquids (Category 4) with irritation potential. Use flame-resistant equipment and avoid open flames .
  • Handling Protocols : Work under fume hoods, wear nitrile gloves, and use chemical-resistant goggles. In case of skin contact, wash immediately with soap/water and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during imine formation to control hydroxyimino geometry (E/Z selectivity).
  • Temperature Control : Lower reaction temperatures (0–5°C) minimize racemization of the cyclohexyl ring.
  • Purification : Use chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water) to isolate enantiomers. Similar strategies were applied to sulfonamide-functionalized cyclohexyl acetates to achieve >95% enantiomeric excess .

Q. What strategies are effective in resolving contradictory NMR data arising from conformational flexibility in this compound?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Perform experiments at −40°C to "freeze" cyclohexyl ring chair conformations, simplifying splitting patterns.
  • 2D Techniques : Use NOESY to identify spatial proximity between hydroxyimino protons and cyclohexyl axial/equatorial hydrogens. COSY and HSQC correlate coupling constants with carbon environments .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate proposed conformers.

Q. How does the hydroxyimino functional group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Nucleophilic Reactions : The hydroxyimino group (C=N–OH) acts as a weak nucleophile, participating in condensations with aldehydes to form hydrazones. Steric hindrance from the cyclohexyl ring slows reactivity compared to linear analogs .
  • Electrophilic Reactions : Protonation at the imine nitrogen enhances electrophilicity, enabling cycloadditions (e.g., with dienes). However, competing hydrolysis of the ester group requires anhydrous conditions .
  • Redox Behavior : The hydroxyimino group can be reduced to an amine (using NaBH₄/NiCl₂) or oxidized to a nitroso compound (with KMnO₄), enabling diversification into bioactive derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test derivatives against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent to quantify thiol reactivity. The hydroxyimino group may chelate metal cofactors in enzymes .
  • Antioxidant Activity : Use DPPH or ABTS radical scavenging assays. Compare results with analogs like 2-Acetamido-2-cyclohexylacetic acid, which showed moderate ROS scavenging capacity .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structural analogs with sulfonamide substituents demonstrated IC₅₀ values <10 μM, suggesting potential antitumor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.